3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid
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Description
The compound of interest, 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid, is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The papers provided discuss various imidazole derivatives and their synthesis, biological evaluation, and potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which show potent inhibitory activity in a CYP26A1 microsomal assay. The synthesis involves the use of imidazole and other reagents to create compounds with potential to enhance the biological effects of all-trans retinoic acid (ATRA). Similarly, paper outlines a method for the preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acids using a three-component Michael-type reaction, which is adaptable for parallel synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The papers do not directly discuss the molecular structure analysis of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid, but they do provide insights into the structural requirements for biological activity. For example, the inhibitory activity mentioned in paper is likely influenced by the specific arrangement of the imidazole ring and its substituents.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. Paper discusses the use of an imidazole-based ionic liquid for the nitration of aromatic compounds, demonstrating the reactivity of imidazole derivatives in the presence of nitric acid. Paper describes the conversion of 3-(2-Imidazo[4,5-b]pyridine)propionic acid into esters, amides, nitriles, thioamides, amidoximes, and hydrazides, showcasing the versatility of imidazole compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. While the papers do not provide specific details on the physical and chemical properties of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid, they do imply that these properties are significant for their biological activity and stability. For instance, paper evaluates the hepatic stability and mutagenicity of the synthesized compounds, which are important aspects of their chemical properties.
Relevant Case Studies
The papers provide several case studies where imidazole derivatives are evaluated for their biological activities. Paper evaluates the compounds for their ability to inhibit CYP26A1 and enhance the effects of ATRA. Paper synthesizes triazole derivatives containing imidazole and evaluates their antimicrobial activities against various bacteria and fungi, showing remarkable activity in some cases.
Scientific Research Applications
Synthesis and Transformation
3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid and its derivatives are frequently involved in the synthesis of various compounds. For instance, the compound has been used in the synthesis of imidazo[2,1-b]benzothiazoles, contributing to the preparation of derivatives with potential anti-inflammatory activity. This involves reactions with other compounds, such as acrylic acid, to produce novel derivatives with varied biological properties (El-Shorbagi et al., 1989). Additionally, imidazole derivatives have been engaged in the synthesis of 1H-imidazole 3-oxides derived from amino acid esters, showcasing a range of transformation capabilities and applications in the creation of new molecules with potential pharmaceutical importance (Jasiński et al., 2008).
Corrosion Inhibition
In the field of material science and engineering, derivatives of 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid, particularly those related to benzimidazole and oxadiazoles, have been studied for their corrosion inhibition properties. These compounds have shown promising results in protecting mild steel in acidic environments, a significant application in extending the life and maintaining the integrity of metal structures (Ammal et al., 2018).
Antimicrobial Activities
Certain derivatives, particularly those involving the synthesis of 3-arylamino-5-[2-(substituted imidazol-1-yl)ethyl]-1,2,4-triazole derivatives, have been investigated for their antimicrobial activities. These compounds have shown effectiveness against various bacteria and fungi, indicating the potential for therapeutic applications in combating infectious diseases (Demirayak et al., 2000).
Pharmaceutical Research
In pharmaceutical research, imidazole derivatives are utilized in the synthesis of small molecule inhibitors targeting specific proteins or enzymes. For example, imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates have been synthesized and evaluated for their ability to inhibit retinoic acid 4-hydroxylase (CYP26), demonstrating the compound's potential in enhancing the biological effects of retinoic acid in neuroblastoma cell lines (Gomaa et al., 2011).
properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-10-4-5-11(8)6-7(2)9(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOYDRTXHAMVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid |
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